molecular formula C9H14F2N2O B2956514 3-[(2,2-difluoroethoxy)methyl]-1-propyl-1H-pyrazole CAS No. 1856020-59-1

3-[(2,2-difluoroethoxy)methyl]-1-propyl-1H-pyrazole

Cat. No.: B2956514
CAS No.: 1856020-59-1
M. Wt: 204.221
InChI Key: BEEYWWBKLZXNSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2,2-difluoroethoxy)methyl]-1-propyl-1H-pyrazole is a chemical compound with the molecular formula C9H14F2N2O. It is characterized by the presence of a pyrazole ring substituted with a propyl group and a difluoroethoxy methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,2-difluoroethoxy)methyl]-1-propyl-1H-pyrazole typically involves the reaction of appropriate pyrazole derivatives with difluoroethoxy methylating agents. One common method involves the use of difluorocarbene reagents, which facilitate the formation of the difluoroethoxy group . The reaction conditions often require the presence of a base and a suitable solvent to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes utilize metal-based catalysts to transfer the difluoroethoxy group to the pyrazole ring. The choice of catalyst and reaction conditions can significantly impact the efficiency and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[(2,2-difluoroethoxy)methyl]-1-propyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

3-[(2,2-difluoroethoxy)methyl]-1-propyl-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 3-[(2,2-difluoroethoxy)methyl]-1-propyl-1H-pyrazole involves its interaction with specific molecular targets. The difluoroethoxy group enhances the compound’s ability to penetrate biological membranes, increasing its efficacy. The pyrazole ring interacts with enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole
  • 3-[(2,2-difluoroethoxy)methyl]-1-ethyl-1H-pyrazole
  • 3-[(2,2-difluoroethoxy)methyl]-1-butyl-1H-pyrazole

Uniqueness

3-[(2,2-difluoroethoxy)methyl]-1-propyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl group enhances its lipophilicity, making it more effective in certain applications compared to its methyl and ethyl analogs .

Properties

IUPAC Name

3-(2,2-difluoroethoxymethyl)-1-propylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F2N2O/c1-2-4-13-5-3-8(12-13)6-14-7-9(10)11/h3,5,9H,2,4,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEEYWWBKLZXNSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=CC(=N1)COCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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